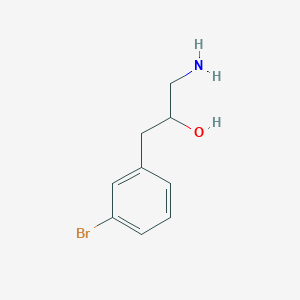
4-(4-Ethoxyphenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-ethoxybenzaldehyde and acetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 4-(4-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)butanoic acid
Reduction: 4-(4-Ethoxyphenyl)butan-2-ol
Substitution: 4-(4-Bromoethoxyphenyl)but-3-en-2-one
科学的研究の応用
4-(4-Ethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 4-(4-Ethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-carbon bonds. Additionally, its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in the synthesis of aromatic compounds .
類似化合物との比較
- 4-(4-Methoxyphenyl)but-3-en-2-one
- 4-(4-Methylphenyl)but-3-en-2-one
- 4-(4-Hydroxyphenyl)but-3-en-2-one
Comparison: 4-(4-Ethoxyphenyl)but-3-en-2-one is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. For instance, the methoxy analog has a different electron-donating capacity, which can influence the reactivity and stability of the compound. The ethoxy group also affects the compound’s solubility and interaction with other molecules, making it distinct in its applications .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(E)-4-(4-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
InChIキー |
FTVJHMDYEKFKAZ-SNAWJCMRSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)



![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)

![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)






![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
